

Technical Guide: Chemical Properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Cat. No.: B1313920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development.^[1] Its structural backbone, a pyrimidine ring, is a fundamental component of nucleic acids, rendering pyrimidine derivatives a cornerstone in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**, its synthesis, and analytical characterization methodologies. The dihydrochloride salt form enhances the stability and solubility of the otherwise unstable free base, facilitating its application in research and development.^[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride** are summarized in the tables below. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[2]
Molecular Formula	C ₄ H ₁₀ Cl ₂ N ₆	[1]
Molecular Weight	213.07 g/mol	[3]
CAS Number	39944-62-2	[1]
Melting Point	>300°C	[4]
Solubility	Soluble in water	[2]
pH (in aqueous solution)	~5-6	[2]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	pyrimidine-2,4,5,6-tetraamine;dihydrochloride	[1]
InChI	InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2, (H6,6,7,8,9,10);2*1H	[1]
InChIKey	BKYYVSKCYPCEAU-UHFFFAOYSA-N	[1]
SMILES	C1(=C(N=C(N=C1N)N)N)N.Cl	

Synthesis and Purification

The synthesis of Pyrimidine-2,4,5,6-tetraamine salts often involves a multi-step process starting from a triaminopyrimidine derivative. A common route involves the nitrosation of 2,4,6-triaminopyrimidine followed by reduction to introduce the fourth amino group. The dihydrochloride salt is then formed by treatment with hydrochloric acid.[\[1\]](#)

Experimental Protocol: Synthesis of Pyrimidine-2,4,5,6-tetraamine salt (adapted from a similar synthesis of the sulfate salt)

A detailed experimental workflow for the synthesis of a closely related salt, Pyrimidine-2,4,5,6-tetraamine sulfate, is described in U.S. Patent 4,247,693.[5] This process can be adapted for the synthesis of the dihydrochloride salt by substituting sulfuric acid with hydrochloric acid in the final salt formation step.

Step 1: Nitrosation of 2,4,6-triaminopyrimidine

- In a suitable reactor, a slurry of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) is prepared in water.
- The slurry is reacted with zinc dust and a suitable acid (e.g., hydrochloric acid) to maintain a pH below 7. The temperature is controlled between 20°C and 65°C.[5]

Step 2: Reduction of the Nitroso Group

- The reaction mixture from Step 1 is stirred at a temperature of about 50-65°C for 20-30 minutes to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[5]


Step 3: pH Adjustment and Filtration

- The pH of the reaction mixture is adjusted to approximately 2.0-2.5 with the addition of more acid while maintaining the temperature at 50-65°C.[5]
- A decolorizing agent and a filter-aid are added, and the mixture is stirred and then filtered to remove insoluble materials.[5]

Step 4: Salt Formation and Isolation

- To the mother liquor, hydrochloric acid is added to adjust the pH to approximately 0.2-0.5, while maintaining the temperature between 20°C and 60°C.[5]
- The reaction mixture is then cooled to 0-10°C to precipitate the **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**.[5]

- The final product is recovered by filtration, washed, and dried.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow for **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stability of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**.

Spectroscopic Methods

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**, one would expect to see signals corresponding to the amine protons and any protons on the pyrimidine ring. The exact chemical shifts would be dependent on the solvent used.
- ¹³C NMR:** The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbon atoms of the pyrimidine ring.

Experimental Protocol: General Procedure for NMR Analysis

- Sample Preparation:** Dissolve a small amount of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride** would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

Experimental Protocol: General Procedure for FTIR Analysis

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

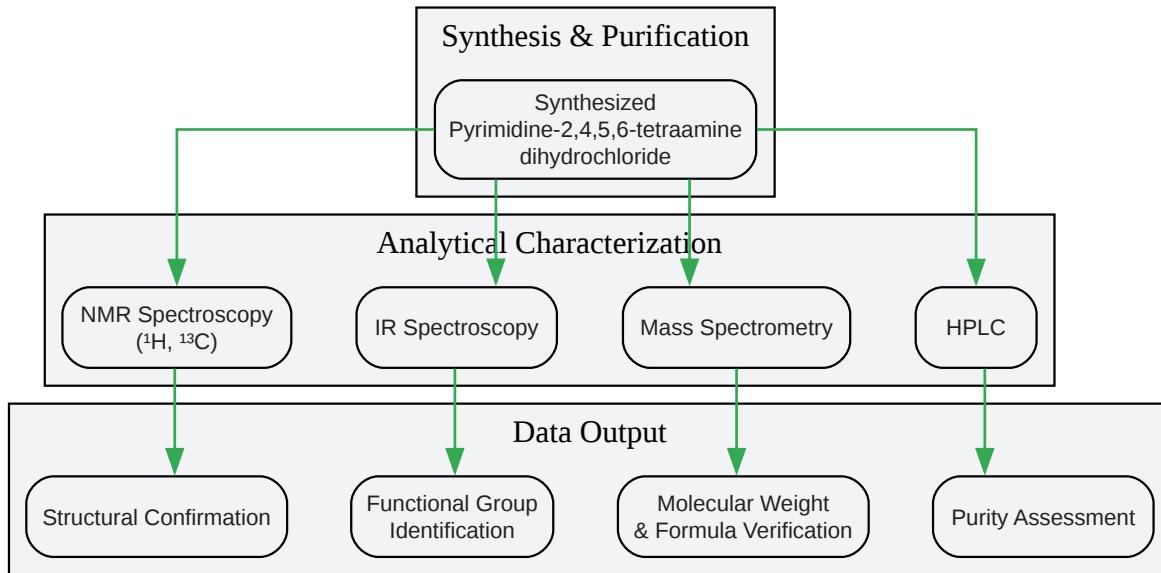
4.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**, the mass spectrum would show a molecular ion peak corresponding to the free base ($\text{C}_4\text{H}_8\text{N}_6$) and potentially peaks corresponding to the protonated molecule.

Experimental Protocol: General Procedure for Mass Spectrometry Analysis

- Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent, via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

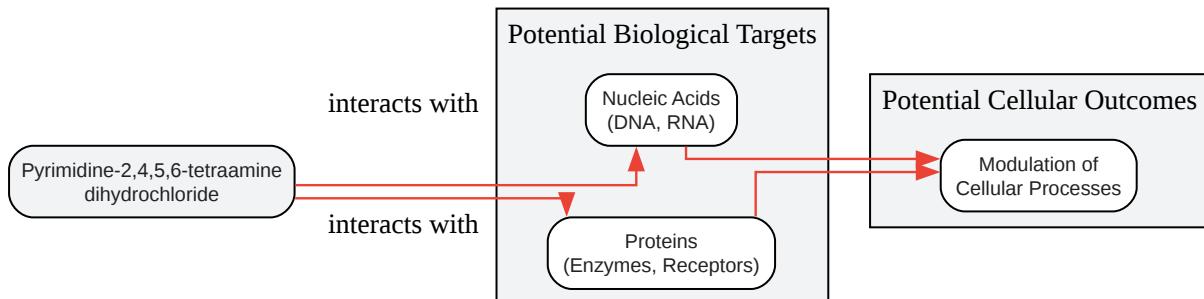

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **Pyrimidine-2,4,5,6-tetraamine dihydrochloride** and for monitoring its stability.

Experimental Protocol: General HPLC Method for Purity Assessment

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column is commonly used for the analysis of polar compounds like pyrimidine derivatives.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
- Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.



[Click to download full resolution via product page](#)

Diagram 2: Analytical Workflow for Characterization.

Biological Interactions and Potential Applications

Pyrimidine-2,4,5,6-tetraamine dihydrochloride and its derivatives are of interest in drug discovery due to their structural similarity to endogenous purines and pyrimidines. This allows them to potentially interact with biological macromolecules such as nucleic acids and proteins. [1] These interactions can modulate cellular processes, making this class of compounds valuable as scaffolds for the development of new therapeutic agents.[1] For instance, they serve as key intermediates in the synthesis of antifolate compounds.[1]

[Click to download full resolution via product page](#)

Diagram 3: Potential Biological Interactions.

Safety and Handling

Appropriate safety precautions should be taken when handling **Pyrimidine-2,4,5,6-tetraamine dihydrochloride**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a valuable chemical entity with diverse applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic route, and standard analytical methodologies for its characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of Pyrimidine-2,4,5,6-tetraamine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313920#chemical-properties-of-pyrimidine-2-4-5-6-tetraamine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com